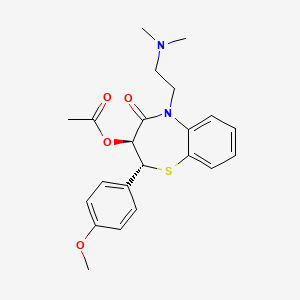
Poly(oxy-1,2-ethanediyl), .alpha.-(2-ethylhexyl)-.omega.-hydroxy-, phosphate, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly(oxy-1,2-ethanediyl), .alpha.-(2-ethylhexyl)-.omega.-hydroxy-, phosphate, sodium salt is a type of polymer. Polymers are large molecules made up of repeating subunits called monomers. They have a wide range of applications, including in plastics, elastomers, fibers, paints, adhesives, and coatings .
Synthesis Analysis
The synthesis of polymers typically involves a process called polymerization, where monomers are chemically bonded together. There are several types of polymerization, including addition polymerization and condensation polymerization .Molecular Structure Analysis
The molecular structure of a polymer is determined by the type of monomers used and the way they are bonded together. This can affect the properties of the polymer, such as its strength, flexibility, and resistance to heat and chemicals .Chemical Reactions Analysis
Polymers can undergo various chemical reactions, depending on their structure and the conditions. These can include cross-linking (forming bonds between different polymer chains), degradation (breaking down the polymer), and functionalization (adding functional groups to the polymer) .Physical And Chemical Properties Analysis
The physical and chemical properties of a polymer depend on its structure and composition. These can include its melting point, glass transition temperature, crystallinity, density, solubility, and reactivity .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
111798-26-6 |
|---|---|
Formule moléculaire |
C9H12N2 |
Poids moléculaire |
0 |
Synonymes |
Poly(oxy-1,2-ethanediyl), .alpha.-(2-ethylhexyl)-.omega.-hydroxy-, phosphate, sodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




